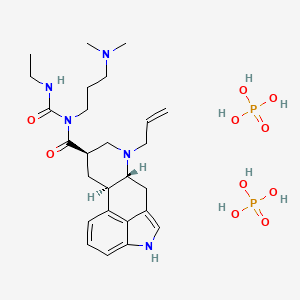
Cabergoline diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. Cabergoline is also used in the management of PARKINSON DISEASE.
Applications De Recherche Scientifique
Neuroprotective Effects
Cabergoline, a dopamine D2 receptor agonist, demonstrates neuroprotective properties. In a study utilizing SH-SY5Y cells, cabergoline protected these cells from ischemia-induced death, suggesting potential therapeutic use in neurodegenerative diseases beyond Parkinson's disease (Miglio et al., 2004).
Treatment of Prolactinomas
Cabergoline has been effective in treating prolactinomas, particularly in cases resistant to other treatments. It normalized prolactin levels and reduced tumor size in a significant number of patients, indicating its potential as a primary therapy for macroprolactinomas (Colao et al., 1997).
Application in Parkinson's Disease
In Parkinson's disease, cabergoline has shown efficacy as an adjunct to levodopa treatment. A study demonstrated improved activities of daily living and motor examination scores, suggesting its utility in suboptimally controlled Parkinson's disease (Hutton et al., 1996).
Impact on Cardiac Valves
Research indicates an association between cabergoline and increased risk of cardiac valve regurgitation. This finding is significant in understanding the potential risks associated with its long-term use in patients (Schade et al., 2007).
Effects on Ovarian Hyperstimulation Syndrome
Cabergoline has been evaluated for its efficacy in reducing the risk of ovarian hyperstimulation syndrome. It appears to reduce the occurrence of moderate-severe OHSS without significantly impacting clinical pregnancy or the number of retrieved oocytes (Leitão et al., 2014).
Role in Acromegaly Treatment
Cabergoline has been studied for its efficacy in acromegaly, both alone and in combination with somatostatin analogs. It shows promise in normalizing IGF-I levels in a significant number of patients, suggesting its potential as a therapeutic option in acromegaly management (Sandret et al., 2011).
Propriétés
Numéro CAS |
85329-89-1 |
|---|---|
Nom du produit |
Cabergoline diphosphate |
Formule moléculaire |
C26H43N5O10P2 |
Poids moléculaire |
647.6 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |
InChI |
InChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1 |
Clé InChI |
QCSYJICXNUHBML-CGCNXJRXSA-N |
SMILES isomérique |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |
SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |
SMILES canonique |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |
Numéros CAS associés |
81409-90-7 (Parent) |
Synonymes |
1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea 1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate Cabaser Cabaseril cabergoline cabergoline diphosphate Dostinex FCE 21336 FCE-21336 Galastop |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[8-Methyl-8-azabicyclo[3.2.1]octane-3-yl]-2,3-dihydro-1H-benzo[e]isoindole-1-one](/img/structure/B1242842.png)
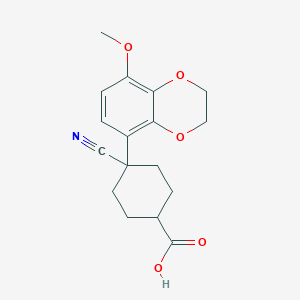
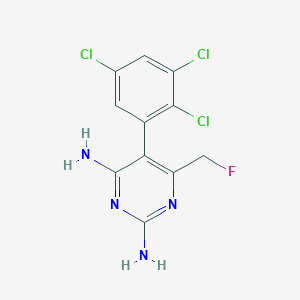
![(2R,3S)-3-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one](/img/structure/B1242845.png)

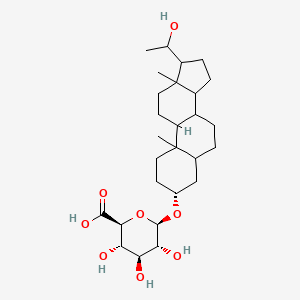
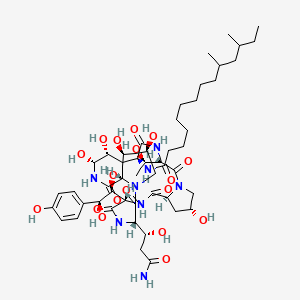
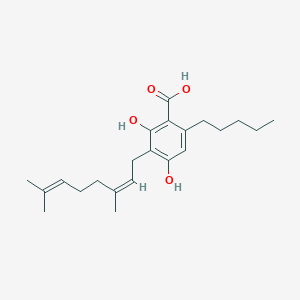
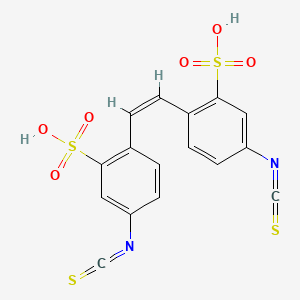
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)
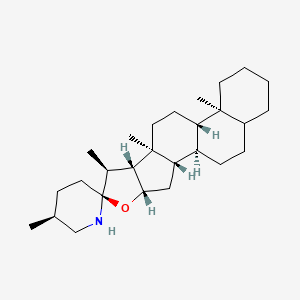
![N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B1242863.png)
![1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide](/img/structure/B1242864.png)